1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-

Descripción

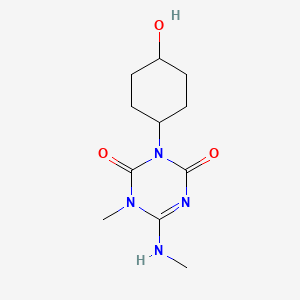

The compound 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is a triazine-dione derivative characterized by a 1,3,5-triazine core substituted with a 4-hydroxycyclohexyl group at position 3, a methyl group at position 1, and a methylamino group at position 4. Triazine-diones are heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science.

Propiedades

IUPAC Name |

3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-12-9-13-10(17)15(11(18)14(9)2)7-3-5-8(16)6-4-7/h7-8,16H,3-6H2,1-2H3,(H,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNFKJPRYUIXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C(=O)N1C)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037621 | |

| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72585-88-7 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072585887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Structural and Chemical Identification

IUPAC Name : 3-(4-Hydroxycyclohexyl)-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione

SMILES : [H]N(C)c1nc(=O)n(c(=O)n1C)C2CCC(CC2)O

Molecular Formula : C₁₂H₁₉N₅O₃

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 72585-88-7 | |

| Parent Compound | Hexazinone (CAS: 51235-04-2) | |

| Metabolic Pathway | Hydroxylation and dealkylation |

Preparation Methods

Metabolic Derivation from Hexazinone

This compound is primarily identified as Metabolite C of hexazinone, formed via enzymatic or environmental degradation:

- Hydroxylation : Introduction of a hydroxyl group at the 4-position of the cyclohexyl moiety.

- N-Dealkylation : Conversion of the dimethylamino group to methylamino.

Key Steps (Inferred from Hexazinone Metabolism):

- Substrate : Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione).

- Conditions : Aerobic soil/water systems or mammalian liver microsomes.

- Enzymatic Action : Cytochrome P450-mediated oxidation for hydroxylation; esterases for dealkylation.

Analytical Detection Methods

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

| Parameter | Value | Source |

|---|---|---|

| Column | RTX-35 (0.53 mm × 15 m, 0.5 µm df) | |

| Elution Solvent | Acetone, ethyl acetate, toluene | |

| Detection Limit | 10 µg/mL in acetonitrile |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Ionization : Electrospray (positive mode).

- Quantitation : MRM transitions for precursor/product ions (m/z 296 → 155 for Metabolite C).

Research Findings

Environmental Persistence

- Detected in soil and water samples treated with hexazinone.

- Half-life : 30–60 days in aerobic soils, depending on pH and organic content.

Phytotoxicity

- Exhibits 1% herbicidal activity compared to hexazinone.

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Anticancer Activity :

- Compounds based on the triazine scaffold have been extensively studied for their anticancer properties. The triazine derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, some derivatives have shown effectiveness against breast cancer cells by inducing apoptosis through the modulation of cell signaling pathways .

- Antimicrobial Properties :

- Neurological Applications :

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) :

- Corrosion Inhibition :

- Liquid Crystalline Materials :

Agricultural Applications

- Herbicides :

- Pesticides :

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various triazine derivatives, a specific compound demonstrated IC50 values in the low nanomolar range against multiple cancer cell lines. This study highlighted the importance of functional group modifications on the triazine ring that enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Organic Electronics

Research into the use of triazine-based materials in OLEDs revealed that incorporating these compounds improved device efficiency significantly compared to traditional materials. The study noted that devices fabricated with triazine derivatives exhibited higher luminance and better operational stability under continuous use conditions .

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The triazine ring interacts with various biological targets, including enzymes and receptors.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Key Differences and Implications

Methylamino at position 6 (target compound) vs. dimethylamino (fluridone): The reduced steric bulk of methylamino could increase binding affinity to target enzymes while altering metabolic stability .

Synthetic Routes :

- Triazine-diones are typically synthesized via reactions of thiocarboamides with silver cyanate . For example, fluridone and related compounds are prepared through alkylation/amination of triazine precursors .

Applications: Fluridone is a commercial herbicide, while the enasidenib intermediate (6-(trifluoromethylpyridinyl)-triazine-dione) highlights the role of triazine-diones in oncology .

Physicochemical Properties

Actividad Biológica

1,3,5-Triazine-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. The specific compound 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 250.31 g/mol

- CAS Number : 155909

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

- A series of quinazoline-2,4(1H,3H)-diones exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 1.184 µM against HCT-116 cells, indicating potent activity .

- In another study, derivatives with the triazine core showed selective inhibition of PI3K/mTOR pathways in cancer cells, resulting in reduced cell proliferation and increased apoptosis .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been explored:

- Compounds similar to the triazine derivative were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited inhibition zones of up to 15 mm against Escherichia coli, outperforming standard antibiotics like ampicillin .

- The compound's effectiveness against Candida albicans was particularly noted, suggesting its potential as an antifungal agent .

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Certain triazine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, dual inhibitors targeting VEGFR-2 and c-Met TKs were identified with low nanomolar IC50 values .

- Receptor Interaction : The compound has shown affinity for serotonin receptors (5-HT7), which may implicate it in neuropharmacological activity .

Case Studies and Research Findings

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3,5-triazine derivatives with substituted cyclohexyl and methylamino groups?

- Methodological Answer : The synthesis typically involves condensation reactions between amines and aldehydes. For example, derivatives are synthesized by reacting 3-(4-hydroxycyclohexyl)propan-1-amine with substituted benzaldehydes under reflux in ethanol, followed by purification via recrystallization. Yield optimization (16–48%) depends on substituent electronic effects and steric hindrance, as demonstrated in similar triazine-diamine syntheses .

- Characterization : Confirm structures using and NMR (e.g., δ 7.56–6.87 ppm for aromatic protons, δ 159.4 ppm for triazine carbons) and HRMS (e.g., [M+H] 426.0631). Purity (>92%) is validated via UPLC .

Q. How do substituents on the triazine core influence physicochemical properties like solubility and stability?

- Methodological Answer : Hydrophilic groups (e.g., hydroxycyclohexyl) enhance water solubility, while methylamino groups increase basicity. Stability is assessed via accelerated degradation studies (e.g., pH 3–9 buffers, 40°C/75% RH). For analogs, electron-withdrawing substituents (e.g., -CF) reduce hydrolytic degradation rates .

Q. What standard analytical methods are used to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using - HSQC and HMBC for connectivity validation (e.g., correlation between methylamino protons and triazine carbons) .

- HRMS : Confirm molecular formula (e.g., CHClFNO requires 426.0655; observed 426.0631) .

- UPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, 3D-QSAR) predict the biological activity of triazine derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze electrostatic potential (ESP) surfaces. Regions with negative ESP (e.g., triazine N-atoms) correlate with hydrogen-bond donor activity .

- 3D-QSAR : Build models using CoMFA/CoMSIA on analogs (e.g., 6-aryl-4-cycloamino derivatives). Hydrophobic and H-bond acceptor fields explain >80% variance in antimicrobial IC values .

Q. What experimental approaches resolve contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer :

- Mechanistic Profiling : Compare MIC values against Gram-positive vs. Gram-negative bacteria. For example, 6-(4-chlorophenyl) analogs show 4-fold higher activity against S. aureus than E. coli due to membrane permeability differences .

- Resistance Studies : Use gene knockout strains (e.g., E. coli ΔacrB) to assess efflux pump contributions to potency discrepancies .

Q. How do crystallographic studies inform hydrogen-bonding networks and supramolecular assembly in triazine derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100K). For a related pyrimidin-2-amine, intramolecular C–H⋯N bonds form S(6) motifs, while intermolecular N–H⋯N bonds create zigzag chains (R_2 $$ ^2(8) motifs) along the c-axis. Stacking via N–H⋯O bonds generates 2D networks, influencing solid-state reactivity .

Q. What strategies optimize selectivity for target enzymes (e.g., dihydrofolate reductase) over off-target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to compare binding poses. Methylamino groups form salt bridges with Asp27 in DHFR, while hydroxycyclohexyl groups reduce affinity for human DHFR via steric clashes .

- Kinetic Assays : Measure IC shifts under varying NADPH concentrations to identify noncompetitive vs. competitive inhibition .

Data Contradiction Analysis

Q. Why do purity levels vary significantly (92–99%) across synthesized batches of triazine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.